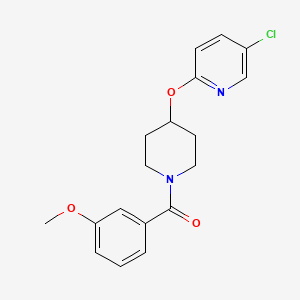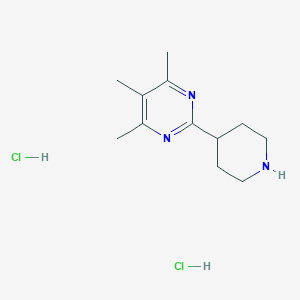![molecular formula C6H13NO B2724780 [(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine CAS No. 2227748-21-0](/img/structure/B2724780.png)
[(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine: is a chemical compound with the molecular formula C6H13NO It is characterized by the presence of a cyclopropyl ring substituted with a methoxymethyl group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine typically involves the cyclopropanation of an appropriate alkene followed by functional group modifications. One common method is the reaction of methoxymethyl chloride with cyclopropylamine under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oximes or nitro compounds.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of azides or thiol-substituted compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, this compound can be used to study the effects of cyclopropyl-containing amines on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological contexts.
Industry: In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of [(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine is not well-characterized. it is likely to interact with biological molecules through its amine group, potentially forming hydrogen bonds or ionic interactions with proteins or nucleic acids. The cyclopropyl ring may also impart unique steric effects that influence its binding properties .
Vergleich Mit ähnlichen Verbindungen
1-[1-(Methoxymethyl)cyclopropyl]methanamine monohydrochloride: This compound is similar in structure but includes a hydrochloride salt, which may affect its solubility and reactivity.
1-[1-(Methoxymethyl)cyclopentyl]methanamine hydrochloride: This compound has a cyclopentyl ring instead of a cyclopropyl ring, which may influence its chemical properties and biological activity.
Uniqueness: The uniqueness of [(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine lies in its cyclopropyl ring, which is less common than other ring structures like cyclopentyl or cyclohexyl
Eigenschaften
IUPAC Name |
[(1R,2R)-2-(methoxymethyl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-4-6-2-5(6)3-7/h5-6H,2-4,7H2,1H3/t5-,6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJKVPGGOZZZNQ-WDSKDSINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1C[C@H]1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2724697.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2724702.png)

![2-methyl-1-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2724705.png)

![2-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2724709.png)



![2,4-dimethyl 5-[3-(4-ethylpiperazin-1-yl)propanamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2724714.png)
![7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2724719.png)

